molecular formula C15H20ClNO2 B13670179 Ethyl 1-benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate

Ethyl 1-benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate

Cat. No.: B13670179
M. Wt: 281.78 g/mol
InChI Key: WIUFGMOFFPUJBU-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C15H20ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate can be achieved through several methods. One common route involves the reaction of benzylamine with ethyl 3-chloropropanoate to form ethyl 1-benzyl-3-chloropropanoate. This intermediate is then cyclized with pyrrolidine under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its use as a building block for drug development.

    Biological Studies: It is used in studies to understand the interactions of pyrrolidine derivatives with biological targets.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their function. The pyrrolidine ring can interact with various receptors or enzymes, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-benzylpyrrolidine-3-carboxylate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    1-Benzyl-3-(chloromethyl)pyrrolidine: Lacks the ester group, affecting its solubility and reactivity.

    Ethyl 3-(chloromethyl)pyrrolidine-3-carboxylate: Lacks the benzyl group, altering its interaction with biological targets.

Uniqueness

Ethyl 1-benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate is unique due to the presence of both the benzyl and chloromethyl groups, which enhance its reactivity and potential for forming diverse derivatives. This combination of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C15H20ClNO2

Molecular Weight

281.78 g/mol

IUPAC Name

ethyl 1-benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C15H20ClNO2/c1-2-19-14(18)15(11-16)8-9-17(12-15)10-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3

InChI Key

WIUFGMOFFPUJBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(C1)CC2=CC=CC=C2)CCl

Origin of Product

United States

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